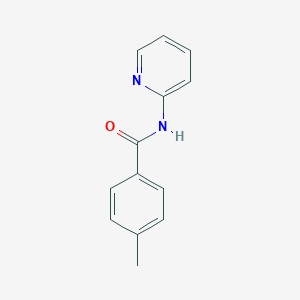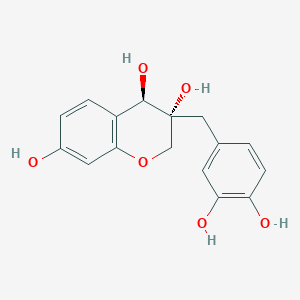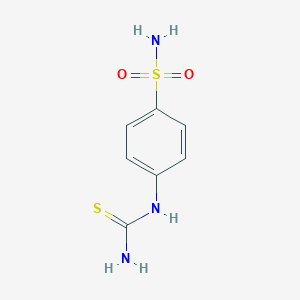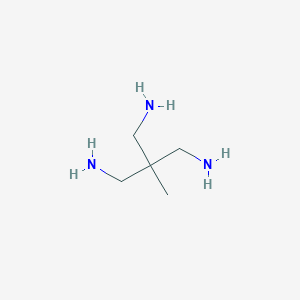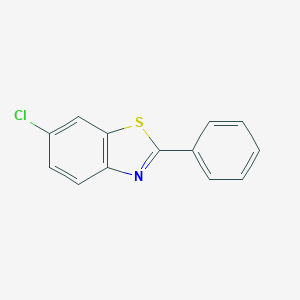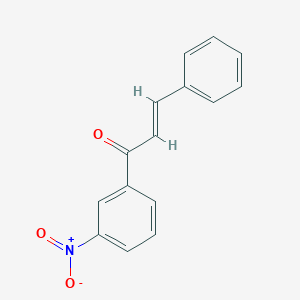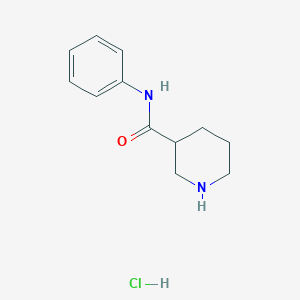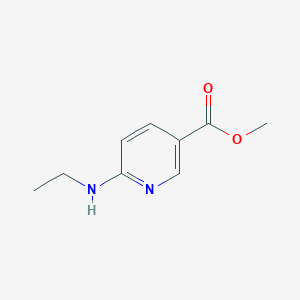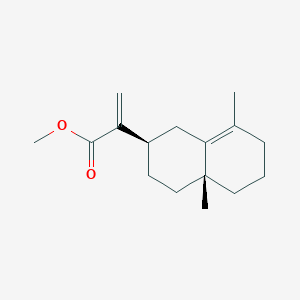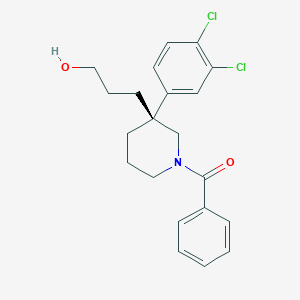
(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone
Overview
Description
Phenolic compounds, which include a wide range of substances with one or more hydroxyl groups attached to one or more aromatic rings, are common in our natural environment . They have characteristic physical properties such as melting and boiling points, solubility in water, pKa and Log P . The influence of activating and deactivating substituents on these properties is also significant .
Synthesis Analysis
The synthesis of aromatic ketones has attracted great consideration in recent decades . The strategy of direct oxidation of Csp3-H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .
Molecular Structure Analysis
The structure of phenolic compounds can be complex, with the carbon-oxygen-hydrogen atoms having an angle of 109°, making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° . The distance of the carbon-oxygen bond in phenol is slightly less than that of methanol .
Chemical Reactions Analysis
Phenolic compounds undergo various chemical reactions. For example, they can undergo oxidation, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and more .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(3S)-3-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c22-18-9-8-17(14-19(18)23)21(11-5-13-25)10-4-12-24(15-21)20(26)16-6-2-1-3-7-16/h1-3,6-9,14,25H,4-5,10-13,15H2/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXIJDOZQZFOAZ-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](CN(C1)C(=O)C2=CC=CC=C2)(CCCO)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609298 | |
| Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl)(phenyl)methanone | |
CAS RN |
172734-70-2 | |
| Record name | [(3S)-3-(3,4-Dichlorophenyl)-3-(3-hydroxypropyl)piperidin-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)
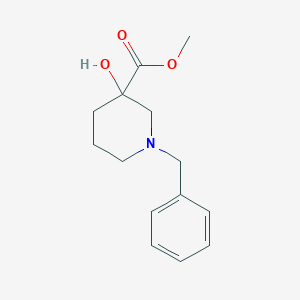
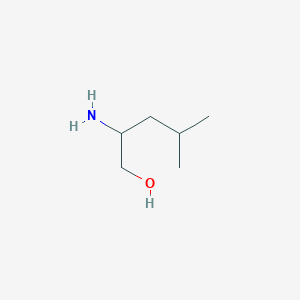
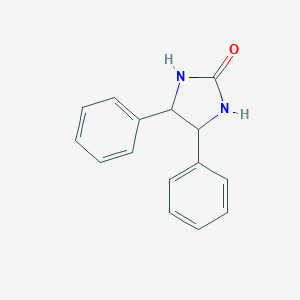
![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)
